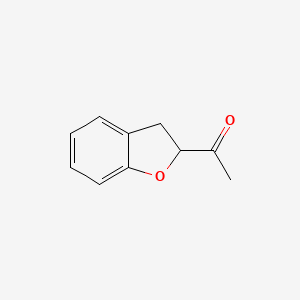

1-(2,3-Dihydrobenzofuran-2-yl)ethanone

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

19863-70-8 |

|---|---|

Molecular Formula |

C10H10O2 |

Molecular Weight |

162.18 g/mol |

IUPAC Name |

1-(2,3-dihydro-1-benzofuran-2-yl)ethanone |

InChI |

InChI=1S/C10H10O2/c1-7(11)10-6-8-4-2-3-5-9(8)12-10/h2-5,10H,6H2,1H3 |

InChI Key |

OGBIPSQISUSEHB-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1CC2=CC=CC=C2O1 |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Studies of 1 2,3 Dihydrobenzofuran 2 Yl Ethanone

Reactivity of the Ethanone (B97240) Carbonyl Group

The ethanone side chain features a carbonyl group (C=O), which is the primary site for a variety of chemical transformations. Due to the higher electronegativity of oxygen compared to carbon, the carbonyl group is significantly polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. masterorganicchemistry.com

The most characteristic reaction of the carbonyl group in 1-(2,3-dihydrobenzofuran-2-yl)ethanone is nucleophilic addition. masterorganicchemistry.com In this process, a nucleophile attacks the electrophilic carbonyl carbon, breaking the C-O pi bond and forming a tetrahedral intermediate. masterorganicchemistry.com The hybridization of the carbonyl carbon changes from sp² to sp³ during this addition. masterorganicchemistry.com

The general mechanism can be outlined in two key steps:

Nucleophilic Attack: A nucleophile forms a new covalent bond with the carbonyl carbon.

Protonation: The resulting alkoxide intermediate is typically protonated by a weak acid (like water or alcohol added during workup) to yield a neutral alcohol product.

The reactivity of the carbonyl group can be influenced by both electronic and steric factors. masterorganicchemistry.com For this compound, the adjacent dihydrobenzofuran ring can sterically hinder the approach of bulky nucleophiles. The reaction can be either reversible or irreversible, depending on the basicity of the attacking nucleophile. masterorganicchemistry.com Strong nucleophiles, such as those found in organometallic reagents (e.g., Grignard reagents) or hydride reagents (e.g., sodium borohydride), lead to irreversible additions. Weaker nucleophiles, like cyanide or alcohols, often participate in reversible addition reactions. masterorganicchemistry.com

For instance, the reaction with a Grignard reagent (R-MgBr) would yield a tertiary alcohol, while reduction with sodium borohydride (B1222165) (NaBH₄) would produce the corresponding secondary alcohol, 1-(2,3-dihydrobenzofuran-2-yl)ethan-1-ol.

Reactivity of the 2,3-Dihydrobenzofuran (B1216630) Ring System

The 2,3-dihydrobenzofuran portion of the molecule consists of a benzene (B151609) ring fused to a dihydrofuran ring. The reactivity of this system is dominated by the aromatic benzene moiety.

The benzene ring of the dihydrobenzofuran system can undergo electrophilic aromatic substitution (EAS), a fundamental reaction class for aromatic compounds. dalalinstitute.com In an EAS reaction, an electrophile replaces a hydrogen atom on the aromatic ring. masterorganicchemistry.com The rate and regioselectivity (the position of substitution) of the reaction are controlled by the substituents already present on the ring. masterorganicchemistry.comuci.edu

In this compound, the key substituent is the ether oxygen atom of the dihydrofuran ring, which is directly attached to the benzene ring. This oxygen atom possesses lone pairs of electrons that it can donate into the aromatic π-system through resonance. libretexts.orgpressbooks.pub This effect increases the electron density of the ring, particularly at the ortho and para positions, making the molecule more reactive towards electrophiles than benzene itself. pressbooks.pubcognitoedu.org Consequently, the ether oxygen acts as an activating group and an ortho, para-director . uci.edulibretexts.orgsavemyexams.com

The positions on the benzofuran (B130515) ring are numbered starting from the oxygen as 1. The benzene ring carbons are at positions 3a, 4, 5, 6, and 7a. The available positions for substitution are 4, 5, 6, and 7. Relative to the directing ether group, positions 7 and 5 are ortho, and position 4 is para. However, standard nomenclature for dihydrobenzofuran numbers the atoms differently. Assuming standard IUPAC naming, the ether oxygen directs incoming electrophiles to the positions ortho and para relative to its connection point. Given the fusion, this directs electrophiles to the 4- and 6-positions.

| Reaction Type | Typical Reagents | Expected Major Products | Directing Influence |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 1-(6-Nitro-2,3-dihydrobenzofuran-2-yl)ethanone and 1-(4-Nitro-2,3-dihydrobenzofuran-2-yl)ethanone | ortho, para-directing (activating) |

| Halogenation | Br₂, FeBr₃ | 1-(6-Bromo-2,3-dihydrobenzofuran-2-yl)ethanone and 1-(4-Bromo-2,3-dihydrobenzofuran-2-yl)ethanone | ortho, para-directing (activating) |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 1-(6-Acyl-2,3-dihydrobenzofuran-2-yl)ethanone and 1-(4-Acyl-2,3-dihydrobenzofuran-2-yl)ethanone | ortho, para-directing (activating) |

Mechanistic Insights into Reaction Pathways Leading to and from the Compound

Understanding the mechanisms by which this compound is formed and transformed provides critical insights into controlling reaction outcomes, particularly regarding stereochemistry.

The formation of the dihydrobenzofuran ring system can proceed through various mechanisms, some of which involve radical intermediates. While many syntheses are ionic, radical pathways are particularly relevant in certain cyclization reactions. For instance, theoretical studies on the formation of related dibenzofurans from precursors like phenanthrene (B1679779) have shown that the addition of hydroxyl radicals (•OH) can initiate a cascade leading to the furan (B31954) ring structure. nih.gov These oxidation processes are considered possible routes for the formation of the core benzofuran structure. nih.govmdpi.com

In the context of synthesizing 2,3-dihydrobenzofurans, a common strategy is the cyclization of ortho-allylphenols. These reactions can be initiated by radical-generating reagents. The mechanism would likely involve:

Abstraction of the phenolic hydrogen to form a phenoxy radical.

Intramolecular radical addition of the phenoxy radical to the allyl double bond, forming a five-membered ring and a new carbon-centered radical.

Quenching of the carbon radical to yield the final 2,3-dihydrobenzofuran product.

Recently, transformations involving boryl radicals have also emerged as powerful methods in organic synthesis, indicating another potential avenue for radical-mediated C-B bond formation and subsequent cyclization. thieme-connect.de

The C2 carbon of this compound is a chiral center. Therefore, its synthesis can result in a mixture of enantiomers. Controlling the stereochemical outcome of reactions to produce a single enantiomer is a significant goal in modern organic synthesis. youtube.com

Strategies to achieve stereocontrol include:

Substrate Control: Where existing stereochemistry in a molecule dictates the outcome of a new stereocenter's formation. youtube.com

Auxiliary Control: A chiral auxiliary is temporarily attached to the molecule to direct a reaction and is later removed. youtube.com

Catalyst Control: A chiral catalyst is used to create a chiral environment for the reaction, favoring the formation of one enantiomer over the other.

Numerous methods have been developed for the enantioselective synthesis of chiral 2,3-dihydrobenzofurans. researchgate.netorganic-chemistry.org For example, palladium-catalyzed reactions employing chiral ligands have been used to construct these frameworks with excellent enantioselectivity. nih.gov One-pot tandem processes have been developed for the enantioselective synthesis of dihydrobenzofuran scaffolds under mild conditions. researchgate.net Biocatalytic strategies using engineered enzymes have also achieved highly diastereo- and enantioselective construction of these molecules. rochester.edu

Research on the synthesis of closely related analogues, such as (R)-1-(3-methyl-2,3-dihydrobenzofuran-3-yl)propan-2-one, demonstrates the high levels of stereocontrol achievable. Using a palladium-catalyzed process with chiral ligands, specific enantiomers can be produced in high yield and with excellent enantiomeric ratios (er). nih.gov

| Compound Analogue | Catalytic System/Conditions (GP1) | Yield (GP1) | Enantiomeric Ratio (er) (GP1) | Catalytic System/Conditions (GP2) | Yield (GP2) | Enantiomeric Ratio (er) (GP2) |

|---|---|---|---|---|---|---|

| (R)-1-(5-Methoxy-3-methyl-2,3-dihydrobenzofuran-3-yl)propan-2-one | Pd₂(dba)₃, Ligand, NMI | 70% | 99:1 | Pd(OAc)₂, Ligand, NMI | 48% | 95:5 |

| (R)-1-(7-Bromo-3-methyl-2,3-dihydrobenzofuran-3-yl)propan-2-one | Pd₂(dba)₃, Ligand, NMI | 18% | 97:3 | Pd(OAc)₂, Ligand, NMI | 55% | 92:8 |

| (R)-1-(3-Methyl-2,3-dihydrobenzofuran-3-yl)hexan-2-one | Pd₂(dba)₃, Ligand, NMI | 35% | 98:2 | Pd(OAc)₂, Ligand, NMI | 57% | 81:19 |

Advanced Theoretical and Computational Studies

Quantum Chemical Approaches for Molecular Elucidation

Quantum chemical calculations have become a cornerstone in the analysis of molecular systems. These methods allow for the detailed investigation of a molecule's geometry, electronic structure, and spectroscopic properties.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. nih.gov It is based on the principle that the energy of a system can be determined from its electron density, which is a function of only three spatial coordinates. This approach is computationally more tractable than traditional ab initio methods that deal with the full many-electron wavefunction. DFT has been successfully employed to study the structural, chemical, and spectroscopic properties of various molecules, including those with benzofuran (B130515) and dihydrobenzofuran cores. nih.govmaterialsciencejournal.org The theory is instrumental in optimizing molecular geometries and predicting a wide range of molecular properties.

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is widely used due to its proven efficacy in reproducing experimental results for a broad range of organic molecules. nih.gov

The basis set is a set of mathematical functions used to represent the electronic wave function in the calculation. The quality of the basis set influences the accuracy of the results.

B3LYP/6-311G(d,p): This is a triple-zeta basis set that provides a more accurate description of the electron distribution than smaller basis sets. The (d,p) notation indicates the addition of polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions), which allows for more flexibility in describing the shape of the electron clouds and is crucial for accurately modeling bonding and intermolecular interactions.

B3LYP/6-311++G(d,p): This basis set is an extension of the previous one, with the addition of diffuse functions (++) on both heavy and hydrogen atoms. materialsciencejournal.orgnih.gov Diffuse functions are particularly important for describing systems with lone pairs, anions, or in calculations of properties such as electron affinities and proton affinities, as they allow for a more accurate representation of the electron density far from the atomic nuclei.

The selection of these basis sets for studying dihydrobenzofuran derivatives is justified by their ability to provide a good balance between computational cost and accuracy for investigating structural, electronic, and spectroscopic properties. materialsciencejournal.org

Electronic Structure Analysis

Understanding the electronic structure of a molecule is key to predicting its reactivity and chemical behavior.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in organic chemistry that uses the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to explain and predict the outcomes of chemical reactions. nih.govschrodinger.com The HOMO is the orbital that acts as an electron donor, while the LUMO is the electron acceptor. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. schrodinger.comirjweb.com

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates that the molecule is more reactive and less stable. nih.gov The energies of the HOMO and LUMO are also related to the ionization potential and electron affinity of the molecule, respectively.

For 1-(2,3-Dihydrobenzofuran-2-yl)ethanone, the HOMO is expected to be localized on the electron-rich benzofuran ring system, while the LUMO would likely be centered on the acetyl group, which contains the electron-withdrawing carbonyl functionality. The HOMO-LUMO gap can be calculated using DFT, and its value provides insight into the charge transfer possibilities within the molecule.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.5 |

| ELUMO | -1.8 |

| Energy Gap (ΔE) | 4.7 |

Note: The values in this table are representative and are based on typical values for similar dihydrobenzofuran derivatives. Actual values would require a specific DFT calculation for this compound.

The Molecular Electrostatic Potential (MESP) is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactive behavior. researchgate.net The MESP is plotted onto the electron density surface of the molecule, providing a visual representation of the electrostatic potential at different points in space.

The MESP map uses a color scale to indicate regions of different electrostatic potential. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack. Blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. Green and yellow represent regions of intermediate potential.

For this compound, the MESP map would likely show a region of high negative potential (red) around the carbonyl oxygen of the acetyl group, indicating its nucleophilic character and its ability to act as a hydrogen bond acceptor. The aromatic ring and the oxygen atom of the dihydrofuran ring would also exhibit some negative potential. Regions of positive potential (blue) would be expected around the hydrogen atoms. This information is crucial for predicting how the molecule will interact with other reagents and biological targets.

Reactivity Descriptors and Computational Prediction of Chemical Behavior

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of a molecule. These descriptors provide a more quantitative picture of the molecule's behavior in chemical reactions.

| Descriptor | Formula | Significance |

|---|---|---|

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | (I + A) / 2 | The ability of a molecule to attract electrons. |

| Chemical Hardness (η) | (I - A) / 2 | The resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating high reactivity. |

| Electrophilicity Index (ω) | χ2 / (2η) | A measure of the electrophilic character of a molecule. |

These reactivity descriptors, derived from DFT calculations, offer a comprehensive framework for understanding the chemical behavior of this compound. For instance, a high chemical hardness would suggest greater stability, while a high electrophilicity index would indicate a propensity to act as an electrophile. These computational predictions are invaluable for designing new synthetic routes and for understanding the potential interactions of the molecule in various chemical and biological systems.

Global and Local Reactivity Descriptors

Global and local reactivity descriptors derived from conceptual DFT are crucial for predicting the chemical behavior of a molecule. chemrxiv.orgscielo.org.mx These descriptors quantify the molecule's response to changes in its electron count and are essential for understanding its stability and reactivity patterns. mdpi.comsemanticscholar.org The primary global descriptors are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Key global reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron. It is approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. It is approximated as A ≈ -ELUMO.

Chemical Potential (μ): Represents the escaping tendency of electrons from an equilibrium system. It is calculated as μ = -(I+A)/2.

Chemical Hardness (η): Measures the resistance to a change in electron distribution. It is calculated as η = (I-A)/2. A larger HOMO-LUMO gap implies greater hardness and lower reactivity. mdpi.com

Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons. It is defined as ω = μ²/2η.

Table 1: Global Reactivity Descriptors and Their Significance

| Descriptor | Formula | Significance |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Represents the ability to donate an electron. researchgate.net |

| Electron Affinity (A) | A ≈ -ELUMO | Represents the ability to accept an electron. researchgate.net |

| Chemical Potential (μ) | μ = -(I+A)/2 | Describes the escaping tendency of electrons. mdpi.com |

| Chemical Hardness (η) | η = (I-A)/2 | Measures stability and resistance to deformation of the electron cloud. mdpi.com |

| Electrophilicity Index (ω) | ω = μ²/2η | Quantifies the global electrophilic nature of the molecule. scielo.org.mx |

Mulliken Population Analysis for Atomic Charge Distribution

Mulliken population analysis is a computational method used to estimate the partial atomic charges within a molecule. niscpr.res.inwikipedia.org This analysis provides a quantitative picture of the electron distribution, which is fundamental to understanding a molecule's electrostatic potential, dipole moment, and reactive sites. researchgate.netchemrxiv.org The calculation partitions the total electron population among the constituent atoms.

In this compound, the Mulliken charge distribution is heavily influenced by the presence of electronegative oxygen atoms in the ether linkage and the carbonyl group. Theoretical calculations using DFT would be expected to show a significant negative partial charge on these oxygen atoms. niscpr.res.inresearchgate.net Consequently, the adjacent carbon atoms—the carbonyl carbon and the carbons of the dihydrofuran ring bonded to the ether oxygen—would exhibit positive partial charges. The hydrogen atoms are generally expected to carry small positive charges. This charge distribution highlights the electrophilic nature of the carbonyl carbon and the carbons attached to the ether oxygen, making them susceptible to attack by nucleophiles.

Table 2: Expected Mulliken Atomic Charge Distribution for Key Atoms in this compound

| Atom | Functional Group | Expected Partial Charge | Rationale |

|---|---|---|---|

| O (ether) | Dihydrobenzofuran Ring | Negative | High electronegativity of oxygen. researchgate.net |

| O (carbonyl) | Acetyl Group | Negative | High electronegativity of oxygen, polarized C=O bond. researchgate.net |

| C (carbonyl) | Acetyl Group | Positive | Bonded to highly electronegative carbonyl oxygen. |

| C2 (ring) | Dihydrobenzofuran Ring | Positive | Bonded to the electronegative ether oxygen. |

| Aromatic C | Benzene (B151609) Ring | Varied (Slightly -/+) | Influenced by ortho, para-directing ether group and meta-directing acetyl group. |

| H | Various | Positive | Lower electronegativity compared to carbon and oxygen. |

Conformational Analysis and Energetic Stability Studies

The three-dimensional structure and conformational flexibility of this compound are critical to its properties and interactions. Conformational analysis involves identifying the stable conformers (energy minima) and the transition states that connect them on the potential energy surface.

The molecule's structure is defined by the fusion of a benzene ring with a five-membered dihydrofuran ring, which has an acetyl group attached at the 2-position. The dihydrofuran ring is not planar and can adopt various puckered conformations, often described as "envelope" or "twist" forms. materialsciencejournal.org Computational studies, typically using DFT methods, can calculate the relative energies of these different conformers. nanobioletters.com

The orientation of the acetyl group relative to the dihydrofuran ring is another key conformational variable. Rotation around the C2-C(acetyl) bond leads to different rotamers with varying steric and electronic interactions. The most stable conformation will be the one that minimizes steric hindrance and optimizes electronic stabilization, such as conjugation effects between the carbonyl group and the aromatic system, if geometrically feasible. Energetic stability studies determine the global minimum energy conformation, which is the most populated and representative structure of the molecule under standard conditions.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for studying the electronic excited states of molecules. arxiv.orgresearchgate.net It is widely used to predict and interpret UV-Vis absorption spectra by calculating vertical excitation energies and oscillator strengths. researchgate.netuci.edu

For this compound, TD-DFT calculations can elucidate the nature of its electronic transitions. The calculations provide information on which molecular orbitals are involved in the primary electronic excitations. Typically, for a molecule with this structure, the lowest energy transitions would involve the promotion of an electron from a high-lying occupied orbital (like the HOMO) to a low-lying unoccupied orbital (like the LUMO). researchgate.net

The analysis of the orbitals involved (e.g., π, π, n) reveals the character of the transition. For instance, π → π transitions are expected due to the aromatic benzene ring, while n → π* transitions are associated with the lone pair electrons on the carbonyl oxygen. researchgate.net TD-DFT can predict the absorption maxima (λmax) and the intensity of these transitions, which can be compared with experimental spectroscopic data to validate the computational model. These studies provide fundamental insights into the photophysical properties of the molecule. researchgate.net

Biological Activity Investigations Non Clinical Focus

General Biological Activities Associated with the 2,3-Dihydrobenzofuran (B1216630) Scaffold and its Derivatives

The inherent structure of 2,3-dihydrobenzofuran serves as a valuable platform for developing new bioactive agents. rsc.orgnih.gov Its derivatives have demonstrated a multitude of pharmacological properties in preclinical studies, including antimicrobial, antioxidant, anti-inflammatory, and anticarcinogenic effects. rsc.orgnih.govnih.gov

Derivatives of the 2,3-dihydrobenzofuran scaffold have been a subject of interest for their antimicrobial capabilities. Studies have shown that these compounds can be effective against various strains of bacteria and fungi. nih.govrsc.org For instance, certain 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted) phenylamide derivatives have shown significant growth inhibitory activity. rsc.org

The antimicrobial activity is often dependent on the specific substitutions on the benzofuran (B130515) core. rsc.org Research into pyrazolyl-benzofuran derivatives showed that some compounds exhibited considerable activity against bacteria like E. coli and S. aureus, and the fungus A. niger. nih.gov Similarly, N-(substituted)-N'-(2,3-dihydro-5-benzoyl-2-oxido-1H-1,3,2-benzodiazaphosphol-2-yl) ureas demonstrated greater antibacterial than antifungal activity. nih.gov

| Compound Type | Target Organism(s) | Key Findings | Reference |

|---|---|---|---|

| Pyrazolyl-benzofuran derivatives | E. coli, S. aureus (bacteria); A. niger (fungus) | Several derivatives showed considerable activity against the tested species. | nih.gov |

| 5-phenyl-1-benzofuran-2-yl derivatives | Various bacteria | Exhibited antimicrobial activities with MIC values ranging from 0.001 to 0.5 μg/mL. | rsc.org |

| Benzofuran carbohydrazide (B1668358) derivatives | S. aureus, E. faecalis | Compound 5e showed significant activity against both bacterial strains with an MIC of 0.064 mg/mL. | researchgate.net |

The 2,3-dihydrobenzofuran structure is a key feature in compounds with notable antioxidant properties. rsc.orgnih.gov These derivatives can mitigate oxidative stress, a factor implicated in many degenerative diseases. mdpi.com The antioxidant profile of 2,3-dihydrobenzo[b]furan-5-ol and its analogues has been studied, revealing their capacity to inhibit lipid peroxidation and scavenge free radicals. nih.gov

The antioxidant mechanism can be influenced by the chemical environment. rsc.org For example, theoretical studies on benzofuran–stilbene hybrids suggest that in solution, a sequential proton loss–electron transfer (SPL–ET) mechanism is likely, whereas in the gas phase, a hydrogen atom transfer (HAT) mechanism is favored. rsc.org The homolytic O-H bond dissociation enthalpy (BDE) is a key parameter in evaluating antioxidant capacity, with lower values often indicating higher reactivity towards free radicals. nih.gov A study of 2,3-dihydrobenzo[b]furan-5-ol and its chalcogen analogues calculated BDE values of 336-340 kJ mol⁻¹. nih.gov Furthermore, certain benzofuran-2-one derivatives have been shown to reduce intracellular reactive oxygen species (ROS) levels in cellular models of neurodegeneration. mdpi.com

| Compound | O-H Bond Dissociation Enthalpy (kJ mol⁻¹) | One-Electron Reduction Potential (V vs NHE) | Reference |

|---|---|---|---|

| 2,3-dihydrobenzo[b]furan-5-ol (2a) | 340 | 0.49 | nih.gov |

| 2,3-dihydrobenzo[b]thiophene-5-ol (2b) | 337 | 0.49 | nih.gov |

| 2,3-dihydrobenzo[b]selenophene-5-ol (2c) | 336 | 0.49 | nih.gov |

| 2,3-dihydrobenzo[b]tellurophene-5-ol (2d) | 337 | 0.52 | nih.gov |

Derivatives of 2,3-dihydrobenzofuran have been identified as potent anti-inflammatory agents. nih.govacs.org They can inhibit key inflammatory mediators and enzymes. For example, fluorinated benzofuran and dihydrobenzofuran derivatives have been shown to suppress inflammation stimulated by lipopolysaccharides by inhibiting the expression of cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (NOS2). mdpi.comnih.gov This leads to a decrease in the secretion of inflammatory mediators such as prostaglandin (B15479496) E2 (PGE2), interleukin-6 (IL-6), and nitric oxide (NO). mdpi.comnih.gov

Some compounds in this class have been investigated as inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1), an enzyme involved in inflammation and cancer. nih.gov Studies have identified 2,3-dihydrobenzofuran derivatives with inhibitory activity in the low micromolar range, suggesting they are promising lead compounds for developing new mPGES-1 inhibitors. nih.gov

| Compound Class | Target | IC₅₀ Range | Reference |

|---|---|---|---|

| Fluorinated dihydrobenzofuran derivatives | Interleukin-6 (IL-6) | 1.2 to 9.04 µM | mdpi.comnih.gov |

| Chemokine (C-C) Ligand 2 (CCL2) | 1.5 to 19.3 µM | mdpi.comnih.gov | |

| Nitric Oxide (NO) | 2.4 to 5.2 µM | mdpi.comnih.gov | |

| Prostaglandin E₂ (PGE₂) | 1.1 to 20.5 µM | mdpi.comnih.gov |

The 2,3-dihydrobenzofuran scaffold is a key component in many compounds investigated for their anticancer properties. rsc.orgnih.gov These derivatives have shown cytotoxic activity against a variety of human cancer cell lines. mdpi.comnih.govscielo.org.co For example, fluorinated dihydrobenzofuran derivatives have demonstrated the ability to inhibit the proliferation of human colorectal adenocarcinoma cells (HCT116) and induce apoptosis. mdpi.comnih.gov This was evidenced by the inhibition of the anti-apoptotic protein Bcl-2 and cleavage of PARP-1. mdpi.comresearchgate.net

A series of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted) phenylamide derivatives displayed significant growth inhibitory activity against several cancer cell lines, with GI₅₀ values in the low micromolar range. rsc.org Similarly, neolignans containing the dihydrobenzofuran structure have shown selective cytotoxic activity against HeLa (cervical carcinoma) cells. scielo.org.co

| Compound/Derivative | Cell Line | Activity (IC₅₀/GI₅₀) | Reference |

|---|---|---|---|

| Fluorinated dihydrobenzofurans | HCT116 (Colorectal) | Inhibited proliferation by ~70% | mdpi.comresearchgate.net |

| Compound 35 (dihydrobenzofuran-2-carboxylic acid derivative) | ACHN (Renal) | 2.74 µM | rsc.org |

| HCT15 (Colon) | 2.37 µM | rsc.org | |

| MM231 (Breast) | 2.20 µM | rsc.org | |

| NUGC-3 (Gastric) | 2.48 µM | rsc.org | |

| Dihydrobenzofuran neolignans | HeLa (Cervical) | Showed selective activity | scielo.org.co |

Beyond the most commonly studied effects, the 2,3-dihydrobenzofuran scaffold is present in molecules with a wide array of other biological activities. researchgate.net Natural products containing this core structure have been reported to possess anti-HIV, antimalarial, and antinociceptive properties. researchgate.net Synthetic derivatives have also shown potential as antiviral and antiparasitic agents. rsc.orgnih.gov

Furthermore, some derivatives have been explored for their potential in treating neurodegenerative disorders and for their neuroprotective functions. nih.govnih.gov While specific investigations into antisenescent, anti-trypanosomal, or insecticidal activities were not the primary focus of the reviewed literature, the broad biological profile of this scaffold suggests a rich area for future research. researchgate.netmdpi.com Ailanthoidol, a natural benzofuran, exhibits antiviral and immunosuppressive activities, highlighting the diverse potential of the broader benzofuran class. mdpi.com

Structure-Activity Relationship (SAR) Studies of 2-Substituted Dihydrobenzofuran Compounds

Structure-activity relationship (SAR) studies are crucial for optimizing the biological effects of the 2,3-dihydrobenzofuran scaffold. Research has shown that the type and position of substituents on the molecule are critical determinants of its activity. nih.govnih.gov

For anticancer activity, substitutions at the C-2 position of the dihydrobenzofuran ring are often crucial. nih.govmdpi.com For example, a series of 2,3-dihydrobenzofuran-7-carboxamide (B140375) derivatives were synthesized to inhibit poly(ADP-ribose)polymerase-1 (PARP-1). It was found that substituted benzylidene groups at the 2-position were the most potent, with a 3',4'-dihydroxybenzylidene substitution showing a 30-fold improvement in potency. acs.org

In the context of anti-inflammatory and anticancer effects, the presence of specific functional groups significantly enhances biological activity. mdpi.comnih.gov SAR analysis of fluorinated benzofuran and dihydrobenzofuran derivatives suggested that the presence of fluorine, bromine, hydroxyl, and/or carboxyl groups enhances their biological effects. mdpi.comnih.govresearchgate.net For antimicrobial activity, SAR studies revealed that hydroxyl substituents at the C-3 and C-4 positions resulted in good antibacterial properties, whereas a hydroxyl group at the C-2 position did not increase activity. nih.gov The introduction of a methyl group alpha to an acetic acid function on the dihydrobenzofuran ring was found to enhance anti-inflammatory activity. nih.gov These studies underscore the importance of targeted chemical modifications to harness and amplify the therapeutic potential of the 2,3-dihydrobenzofuran scaffold.

Mechanistic Insights into Molecular Targets for Related Dihydrobenzofuran Scaffolds (e.g., enzyme inhibition, receptor binding assays)

The 2,3-dihydrobenzofuran core is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework capable of binding to a variety of biological targets with high affinity. nih.govresearchgate.net Researchers have extensively investigated derivatives of this scaffold to understand their interactions at a molecular level, leading to significant insights into their mechanisms of action through enzyme inhibition and receptor binding assays. nih.govrsc.org These studies are crucial for the rational design of new therapeutic agents. rsc.org

Receptor Binding Assays

Derivatives of the 2,3-dihydrobenzofuran scaffold have been shown to interact with several key receptor systems, including cannabinoid, serotonin (B10506), and adrenergic receptors.

Cannabinoid Receptor 2 (CB2) Agonists: A series of 2,3-dihydro-1-benzofuran derivatives has been identified as potent and selective agonists for the cannabinoid receptor 2 (CB2). nih.gov The CB2 receptor is a component of the endogenous cannabinoid system and is considered an important target for managing neuroinflammation and neuropathic pain. nih.gov Competitive binding experiments, using membranes from cells expressing human CB2 receptors, were performed to determine the binding affinity of these compounds. nih.gov The affinity is often expressed as the inhibition constant (Ki), which indicates the concentration of the compound required to occupy 50% of the receptors. nih.gov Functional activity was subsequently confirmed using γ-[³⁵S]GTP binding assays, which measure the activation of G-proteins following receptor agonism. nih.gov Molecular modeling studies suggest that specific amino acid residues within the receptor, such as F5.46, W6.48, and F7.35, form key van der Waals interactions with the dihydrobenzofuran ligand, contributing to its binding mode. nih.gov

Table 1: Binding Affinity and Efficacy of Select Dihydrobenzofuran Derivatives at Cannabinoid Receptors

| Compound | CB2 Ki (nM) | CB2 Emax (%) | CB1 Ki (nM) | CB1 Emax (%) |

|---|---|---|---|---|

| Compound 18 | 4.8 ± 0.6 | 100 | >10000 | 18 |

| Compound 19 | 10 ± 2 | 100 | >10000 | 25 |

| Compound 20 | 11 ± 1 | 100 | >10000 | 22 |

| Compound 29 | 1.8 ± 0.2 | 100 | >10000 | 12 |

| Compound 30 | 2.5 ± 0.4 | 100 | >10000 | 15 |

Data sourced from competitive binding experiments and γ-[³⁵S]GTP functional assays. nih.gov

Serotonin and Dopamine (B1211576) Receptor Ligands: In the search for new antipsychotic agents, researchers have synthesized 6-aminomethylbenzofuranone derivatives, which are structurally related to the dihydrobenzofuran core. ebi.ac.uk These compounds were evaluated for their binding affinities to serotonin (5-HT2A) and dopamine (D2) receptors, which are established targets for antipsychotic drugs. ebi.ac.uk Through biological and computational studies, key interactions with serine residues in both the 5-HT2A and D2 receptors were identified as crucial for the binding of these ligands. ebi.ac.uk

Adrenergic Receptor Blockers: The synthetic dihydrobenzofuran derivative, Bufuralol, is known as a non-specific β-adrenergic blocker, demonstrating affinity for both β1- and β2-adrenergic receptors. nih.gov This activity highlights the versatility of the scaffold in interacting with different G-protein coupled receptors.

Enzyme Inhibition

The dihydrobenzofuran structure has proven to be a valuable template for designing inhibitors of various enzymes implicated in disease.

Microsomal Prostaglandin E2 Synthase-1 (mPGES-1) Inhibitors: Dihydrobenzofurans have been investigated as a chemical platform for designing inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1). nih.gov This enzyme is a key player in the inflammatory process and is considered a target for anti-inflammatory drugs. nih.gov By combining molecular docking simulations with biochemical assays, researchers have identified 2,3-dihydrobenzofuran derivatives that inhibit mPGES-1 with activity in the low micromolar range. nih.gov

Tubulin Polymerization Inhibitors: Analogues of Combretastatin A-4, a potent natural antimitotic agent, have been developed using a benzofuran core. nih.gov One such analogue, which incorporates a benzofuran structure, exhibited an IC₅₀ value of 0.43 μM against tubulin polymerization. nih.gov This compound served as a lead for the structure-activity relationship (SAR)-guided design of novel tubulin polymerization inhibitors for anticancer applications. nih.gov

Other Enzyme Targets: The versatility of the benzofuran and dihydrobenzofuran scaffold extends to other enzyme targets. rsc.orgmdpi.com Studies have reported the design and synthesis of derivatives that act as inhibitors of Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3), both of which are critical targets in cancer therapy. mdpi.com Furthermore, research has explored derivatives as inhibitors of enzymes like acetylcholinesterase (AChE) and α-glucosidase, which are relevant to Alzheimer's disease and diabetes, respectively. nih.gov The ability of halogen atoms (e.g., chlorine, bromine) to form "halogen bonds" with nucleophilic sites in a target's binding pocket has been shown to substantially improve the binding affinity and inhibitory activity of these compounds. nih.gov

Table 2: Examples of Enzyme Inhibition by Dihydrobenzofuran-Related Scaffolds

| Scaffold Type | Enzyme Target | Biological Relevance | Finding |

|---|---|---|---|

| 2,3-Dihydrobenzofuran | mPGES-1 | Inflammation, Cancer | Identification of inhibitors with low micromolar activity. nih.gov |

| Benzofuran | Tubulin Polymerization | Cancer | Development of an analogue with an IC₅₀ of 0.43 μM. nih.gov |

| Benzofuran | NF-κB, STAT3 | Cancer | Design of novel inhibitors for anticancer activity. mdpi.com |

| Dihydrobenzofuran | β-Adrenergic Receptors | Cardiovascular | Bufuralol acts as a non-specific β-blocker. nih.gov |

Emerging Research Applications and Future Directions

Role of 1-(2,3-Dihydrobenzofuran-2-yl)ethanone as a Key Intermediate in Synthetic Pathways to Complex Molecular Structures

This compound serves as a crucial precursor in the assembly of more intricate molecules. The ethanone (B97240) group is readily transformed, allowing for the extension of the carbon skeleton and the introduction of new functional groups. Synthetic chemists utilize this compound to access a variety of substituted dihydrobenzofurans, which are otherwise challenging to prepare.

For instance, the ketone can undergo reactions such as aldol (B89426) condensations, Wittig reactions, and reductions to the corresponding alcohol, which can then be further functionalized. These transformations are fundamental steps in the synthesis of polycyclic systems and natural product analogues. A key strategy involves the intramolecular cyclization of derivatives of this compound to create fused ring systems. Rhodium-catalyzed C-H activation and carbooxygenation of N-phenoxyacetamides with 1,3-dienes represents a modern approach to constructing dihydrobenzofuran rings, showcasing the potential for creating complex structures from simple precursors. organic-chemistry.org Similarly, fluoride-induced desilylation of specifically designed precursors can generate o-quinone methides, which then react with various nucleophiles to form 3-substituted 2,3-dihydrobenzofurans in a one-pot process, highlighting the utility of dihydrobenzofuran intermediates in drug discovery. organic-chemistry.org

Exploration of the Compound as a Scaffold for the Design and Synthesis of Novel Bioactive Compounds

The 2,3-dihydrobenzofuran (B1216630) core is a recognized pharmacophore present in numerous bioactive natural products with activities ranging from anticancer to anti-inflammatory. rochester.eduresearchgate.netrsc.org Consequently, this compound is an attractive starting point for the development of new therapeutic agents. Researchers modify the core structure to create libraries of novel compounds that are then screened for biological activity.

Studies have shown that derivatives of the benzofuran (B130515) structure exhibit significant biological effects. For example, various derivatives have been synthesized and tested for their antiproliferative activity against cancer cell lines. mdpi.comnih.gov In one study, bromoalkyl and bromoacetyl derivatives of benzofurans demonstrated the highest cytotoxicity, inducing apoptosis in leukemia cells. mdpi.com Another series of 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furans showed potent growth inhibition against several cancer cell lines, with IC₅₀ values in the nanomolar range. nih.gov The ethanone moiety of this compound provides a convenient anchor point for introducing such pharmacologically important groups.

The versatility of the dihydrobenzofuran scaffold is further demonstrated by the development of compounds with anti-inflammatory and neuroprotective properties. mdpi.comnih.gov A series of 2,3-dihydrobenzofuran-2-one analogues were found to be powerful anti-inflammatory agents, with some derivatives being more potent than the reference drug diclofenac (B195802). nih.gov Furthermore, the combination of the dihydrobenzofuran core with organochalcogens has yielded derivatives with potential for treating neurodegenerative diseases through the inhibition of monoamine oxidase type B (MAO-B). mdpi.com

Table 1: Examples of Bioactive Dihydrobenzofuran Derivatives

| Derivative Class | Target Activity | Key Findings | Reference |

|---|---|---|---|

| Bromoacetyl Benzofurans | Anticancer | Induced apoptosis in K562 and MOLT-4 leukemia cells. | mdpi.com |

| 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furans | Anticancer | Compound 10h showed significant growth inhibition against multiple cancer cell lines (IC₅₀ = 16-24 nM). | nih.gov |

| 5-chloro-6-cyclohexyl-2,3-dihydrobenzofuran-2-one | Anti-inflammatory | More potent than diclofenac in inhibiting acute inflammation and prostaglandin (B15479496) synthesis. | nih.gov |

| Dihydrobenzofuran Chalcogenides | Neuroprotective | Showed promise in inhibiting monoamine oxidase type B (MAO-B). | mdpi.com |

Advancements in Sustainable and Efficient Synthetic Methodologies for Dihydrobenzofuran-Based Compounds

The growing importance of green chemistry has spurred the development of more sustainable and efficient methods for synthesizing dihydrobenzofurans. nih.gov Traditional methods often require harsh conditions, stoichiometric reagents, and produce significant waste. Modern approaches focus on catalysis, mild reaction conditions, and atom economy.

Transition metal catalysis has been instrumental in advancing the synthesis of this heterocyclic system. nih.gov Catalysts based on palladium, rhodium, and nickel have been employed for various cyclization and cross-coupling reactions to form the dihydrobenzofuran ring with high efficiency. organic-chemistry.orgnih.gov For instance, palladium-catalyzed (4 + 1) annulations and rhodium-catalyzed [3 + 2] annulations provide access to diverse dihydrobenzofuran derivatives under relatively mild conditions. organic-chemistry.org

Beyond transition metals, organocatalysis and biocatalysis are emerging as powerful, environmentally friendly alternatives. rochester.eduresearchgate.net Chiral thiourea (B124793) catalysts have been used for the asymmetric cascade synthesis of trans-2,3-dihydrobenzofurans, achieving good yields and high stereoselectivity at ambient temperature. researchgate.net A notable advancement is the use of engineered myoglobin (B1173299) catalysts for the highly diastereoselective and enantioselective cyclopropanation of benzofurans, producing stereochemically rich 2,3-dihydrobenzofuran scaffolds with excellent purity (>99.9% de and ee) on a preparative scale. rochester.edu Additionally, methods utilizing visible light in conjunction with an I₂/SnCl₂ promoter system have been developed for the synthesis of dihydrobenzofuran chalcogenides, emphasizing sustainability through mild conditions. mdpi.com

Table 2: Modern Synthetic Methods for 2,3-Dihydrobenzofurans

| Method | Catalyst/Promoter | Key Features | Reference |

|---|---|---|---|

| Transition Metal Catalysis | Rh(III), Pd(0), Ni(acac)₂ | High efficiency, broad substrate scope, various annulation strategies ([3+2], [4+1]). | organic-chemistry.orgnih.gov |

| Biocatalysis | Engineered Myoglobin | Highly stereoselective (>99.9% de, ee), preparative scale, sustainable. | rochester.edu |

| Organocatalysis | Chiral Thiourea | Asymmetric synthesis, ambient temperature, good yields and stereoselectivity. | researchgate.netnih.gov |

| Photocatalysis | I₂/SnCl₂, Blue LED | Sustainable, mild conditions, good to excellent yields. | mdpi.com |

| Metal-Free Annulation | TfOH | Access to derivatives with a quaternary carbon center. | nih.gov |

Potential Contributions to Understanding Fundamental Organic Reaction Mechanisms

The synthesis and transformation of this compound and its analogues provide a rich platform for studying fundamental organic reaction mechanisms. The interplay of the heterocyclic ring and the ketone functionality allows for the investigation of reaction pathways, stereoelectronics, and catalytic cycles. uci.edu

For example, the enantioselective synthesis of substituted 2,3-dihydrobenzofurans using chiral catalysts offers insights into the transition states and modes of catalyst-substrate interaction that govern stereochemical outcomes. nih.govnih.gov Studying these reactions helps to refine models for asymmetric catalysis. The development of cascade reactions, where multiple bonds are formed in a single operation to construct the dihydrobenzofuran core, allows for the exploration of complex mechanistic pathways involving sequential transformations like Michael additions and oxa-substitutions. researchgate.net

Furthermore, the reactions of the ethanone group, such as enolate formation and subsequent alkylation or condensation, are classic transformations that can be studied in the specific steric and electronic environment of the dihydrobenzofuran ring system. masterorganicchemistry.com Mechanistic investigations, often aided by computational methods like Density Functional Theory (DFT), can elucidate reaction pathways and the origins of selectivity, contributing to the broader understanding of organic chemistry principles that can be applied to other molecular systems. nih.gov

Q & A

Q. What are the common synthetic routes for 1-(2,3-Dihydrobenzofuran-2-yl)ethanone?

The compound is synthesized via two primary methods:

- BBr₃-mediated demethylation : Reacting 2,3-dimethoxyacetophenone with boron tribromide (1 M in dichloromethane) yields the dihydroxy derivative, followed by cyclization to form the dihydrobenzofuran core. This method achieves a 65% yield .

- BF₃-Friedel-Crafts acylation : Using catechol derivatives with boron trifluoride and acetic acid under reflux conditions, this method produces the acetylated product in 91% yield . Both routes require careful control of reaction conditions (e.g., solvent, temperature) to optimize purity.

Q. How is this compound characterized structurally and spectroscopically?

Key characterization techniques include:

- NMR spectroscopy : ¹H NMR (300 MHz, CDCl₃) reveals distinct signals for the acetyl group (δ 2.41 ppm) and dihydrobenzofuran protons (δ 2.93–3.25 ppm) .

- Infrared (IR) spectroscopy : Peaks at 1700–1750 cm⁻¹ confirm the ketone group, while aromatic C-H stretches appear at 3000–3100 cm⁻¹ .

- Mass spectrometry : Electron ionization (EI-MS) provides molecular weight confirmation (m/z 162.18) and fragmentation patterns .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound derivatives be achieved?

Enantioselective synthesis employs a tandem olefin cross-metathesis/intramolecular oxo-Michael reaction . Using a chiral ruthenium catalyst, this method constructs the dihydrobenzofuran core with up to 81% enantiomeric excess (ee). The stereochemical outcome depends on the choice of catalyst and aryl substituents .

Q. What analytical methods resolve enantiomers and quantify enantiomeric excess (ee)?

Q. How is X-ray crystallography applied to confirm the absolute configuration?

Single-crystal X-ray diffraction (CCDC 937446) resolves the (S)-enantiomer’s structure, with refinement parameters (R-factor < 0.05) validating bond lengths and angles. Data are publicly accessible via the Cambridge Crystallographic Data Centre .

Methodological Considerations

Q. How do reaction conditions impact yields in Friedel-Crafts acylations?

- Catalyst loading : Excess BF₃ (>1.2 equiv) reduces yields due to side reactions.

- Solvent polarity : Non-polar solvents (e.g., dichloromethane) favor electrophilic acylation over competing pathways .

Q. What are the limitations of NMR in analyzing dihydrobenzofuran derivatives?

- Signal overlap : Protons on the dihydrofuran ring (J = 6.9–15.6 Hz) may overlap with aromatic signals, necessitating 2D techniques (COSY, HSQC) for unambiguous assignment .

Data Contradictions and Validation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.